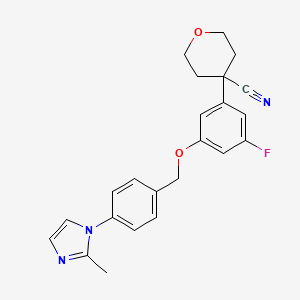

4-(3-Fluoro-5-((4-(2-methyl-1h-imidazol-1-yl)benzyl)oxy)phenyl)tetrahydro-2h-pyran-4-carbonitrile

Description

Properties

Molecular Formula |

C23H22FN3O2 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

4-[3-fluoro-5-[[4-(2-methylimidazol-1-yl)phenyl]methoxy]phenyl]oxane-4-carbonitrile |

InChI |

InChI=1S/C23H22FN3O2/c1-17-26-8-9-27(17)21-4-2-18(3-5-21)15-29-22-13-19(12-20(24)14-22)23(16-25)6-10-28-11-7-23/h2-5,8-9,12-14H,6-7,10-11,15H2,1H3 |

InChI Key |

RXWCAXWPENRKSE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)C#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-((4-(2-methyl-1h-imidazol-1-yl)benzyl)oxy)phenyl)tetrahydro-2h-pyran-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by further functionalization to introduce the 2-methyl group.

Synthesis of the Fluorinated Phenyl Ring: The fluorinated phenyl ring can be prepared through electrophilic aromatic substitution reactions, where a fluorine atom is introduced onto the phenyl ring.

Coupling Reactions: The imidazole and fluorinated phenyl intermediates are then coupled using a suitable linker, such as a benzyl group, through nucleophilic substitution reactions.

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through cyclization reactions, often involving the use of acid catalysts.

Introduction of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and tetrahydropyran moieties.

Reduction: Reduction reactions can be used to modify the functional groups on the phenyl and imidazole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl and imidazole rings .

Scientific Research Applications

1.1. Lipoxygenase Inhibition

One of the primary applications of this compound is its role as an inhibitor of lipoxygenases (LOXs), which are enzymes involved in the metabolism of arachidonic acid leading to the production of leukotrienes. These compounds play critical roles in inflammatory responses and are implicated in various diseases, including asthma and arthritis.

Case Study:

In preclinical studies, derivatives of this compound have been shown to inhibit 5-lipoxygenase activity effectively. For instance, modifications to the structure have enhanced its lipophilicity and bioavailability, leading to improved therapeutic profiles in animal models .

1.2. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound has been crucial for optimizing its pharmacological properties. Research indicates that specific modifications can lead to significant changes in biological activity.

Data Table: Structure-Activity Relationships

| Modification | Effect on Activity | Reference |

|---|---|---|

| Methoxy Group Removal | Increased bioavailability | |

| Fluorine Substitution | Enhanced potency | |

| Benzyl Group Variation | Altered receptor binding |

2.1. Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer treatment, particularly due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis.

Case Study:

In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression . This suggests a promising avenue for further development as an anticancer agent.

2.2. Targeting Specific Cancer Types

Research has focused on the efficacy of this compound against specific types of cancer, such as breast and colon cancer.

Data Table: Efficacy Against Cancer Cell Lines

| Cancer Type | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| Breast Cancer | 12 | Induction of apoptosis via caspase activation | |

| Colon Cancer | 15 | Cell cycle arrest at G1 phase |

3.1. Neuroprotective Effects

The compound also shows promise in neuroprotection, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Study:

Studies indicate that it may protect neuronal cells from oxidative stress-induced damage, which is a key factor in conditions like Alzheimer's disease . The mechanism involves modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses.

Conclusion and Future Directions

The applications of 4-(3-fluoro-5-((4-(2-methyl-1H-imidazol-1-yl)benzyl)oxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile span several fields, including medicinal chemistry, oncology, and neurology. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential through structural modifications.

Future studies should focus on:

- Clinical trials to assess efficacy and safety in humans.

- Exploration of combination therapies with existing cancer treatments.

- Investigation into its effects on other inflammatory diseases beyond those currently studied.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-((4-(2-methyl-1h-imidazol-1-yl)benzyl)oxy)phenyl)tetrahydro-2h-pyran-4-carbonitrile involves interactions with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The fluorinated phenyl ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally and functionally related molecules:

Structural Analogues with Pyrimidine-Carbonitrile Cores

- 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile (3) and 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile (4) (): These derivatives replace the tetrahydro-2H-pyran core with pyrimidine and incorporate thiazole or morpholinosulfonyl substituents. While the target compound achieves 18–42% yields in synthesis, these analogues show comparable yields (18–35%) but distinct solubility profiles due to their polar sulfonyl groups.

Isostructural Fluorophenyl-Thiazole Derivatives

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) ():

These isostructural compounds exhibit triclinic crystallography with planar conformations, differing from the target compound’s tetrahedral pyran core. The triazole-pyrazole-thiazole architecture enhances π-π stacking but reduces conformational flexibility, which may lower enzyme inhibition efficacy compared to the more adaptable tetrahydro-2H-pyran scaffold .

Dihydropyranopyrazole Carbonitrile Derivatives

- 6-Amino-4-(3-methoxy-5-((4-(trifluoromethyl)benzyl)oxy)phenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (4b) (): This PDE2 inhibitor shares the dihydropyran ring and carbonitrile group with the target compound but incorporates a trifluoromethylbenzyl ether instead of the methylimidazole-benzyl ether. The trifluoromethyl group enhances electrophilicity and binding to PDE2 (purity: 99.66%), whereas the target compound’s imidazole moiety likely improves 5-lipoxygenase affinity due to hydrogen-bonding interactions .

Antiproliferative Fluorobenzonitrile Derivatives

- 4-(4-(4-(((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazin-1-yl)-3-fluorobenzonitrile (): This antiproliferative agent shares the fluorobenzonitrile core but replaces the tetrahydro-2H-pyran with a piperazine-isoindolinone system. The dioxopiperidinyl group enables proteolysis-targeting chimera (PROTAC) activity, a mechanism absent in the target compound. Despite structural similarities, their therapeutic applications diverge due to substituent-driven target specificity .

Pesticide Carbonitrile Analogues

- 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile (Fipronil) (): Fipronil’s pyrazole-carbonitrile structure and trifluoromethyl groups contrast with the target compound’s pyran-imidazole system. The sulfinyl group in fipronil enhances insecticidal activity via GABA receptor antagonism, whereas the target compound’s design prioritizes anti-inflammatory enzyme inhibition .

Comparative Data Table

Key Findings and Implications

- Structural Flexibility vs. Rigidity : The tetrahydro-2H-pyran core offers greater conformational adaptability than rigid pyrimidine or thiazole systems, enhancing target engagement in enzyme inhibition.

- Substituent-Driven Specificity: The methylimidazole-benzyl ether group in the target compound likely improves 5-lipoxygenase binding via hydrophobic and hydrogen-bonding interactions, whereas trifluoromethyl groups in dihydropyranopyrazoles favor PDE2 inhibition.

- Therapeutic Scope : Despite shared fluorophenyl-carbonitrile motifs, applications range from anti-inflammatory (target compound) to antiproliferative () and pesticidal (), underscoring the role of substituents in defining biological pathways.

Biological Activity

The compound 4-(3-Fluoro-5-((4-(2-methyl-1H-imidazol-1-yl)benzyl)oxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile, commonly referred to as CJ-12,918, is a complex organic molecule with notable biological activity. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C23H23FN2O4

- Molecular Weight : 410.4 g/mol

- IUPAC Name : 4-[3-fluoro-5-[[4-(2-methylimidazol-1-yl)phenyl]methoxy]phenyl]oxane-4-carboxylic acid

- Purity : Typically >95%

The compound has been identified as a potent inhibitor of lipoxygenase enzymes, specifically targeting the 5-lipoxygenase (5-LO) pathway. This inhibition is significant in the context of inflammatory diseases and conditions where leukotrienes play a critical role. The compound's structure allows it to interact effectively with the active site of lipoxygenase, thereby preventing the conversion of arachidonic acid into leukotrienes, which are mediators of inflammation and allergic responses .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the imidazole and phenolic components of the molecule can significantly impact its biological activity. For instance:

- Fluorine Substitution : The presence of a fluorine atom enhances lipophilicity and binding affinity to the enzyme.

- Imidazole Ring : The 2-methyl substitution on the imidazole ring contributes to improved selectivity and potency against lipoxygenase compared to other derivatives that lack this modification .

In Vitro Studies

In vitro studies have shown that CJ-12,918 exhibits significant anti-inflammatory properties. It has been tested against various cell lines and demonstrated a dose-dependent inhibition of leukotriene synthesis. The compound was also evaluated for cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A431 (epidermoid) | <10 | Significant growth inhibition |

| HT29 (colon cancer) | <15 | Moderate growth inhibition |

In Vivo Studies

Preclinical studies in animal models have highlighted some adverse effects associated with CJ-12,918. Notably, cataract formation was observed in rats during toxicity assessments, indicating a need for further structural optimization to mitigate such side effects while enhancing therapeutic efficacy .

Case Studies

- Cataract Formation in Rats : In one study, administration of CJ-12,918 resulted in cataract formation due to extensive metabolism and low systemic exposure. Modifications aimed at enhancing bioavailability while reducing ocular toxicity were suggested as future research directions .

- Anti-Cancer Activity : Another study explored the anti-cancer potential of CJ-12,918 against various solid tumors. The compound exhibited IC50 values indicating effective inhibition of tumor growth in vitro, warranting further investigation into its mechanism and potential clinical applications .

Q & A

Q. Table 1: Representative NMR Data

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Imidazole C-H | 8.1 | Singlet |

| Pyran O-CH₂ | 3.6–4.2 | Multiplet |

Advanced: How to resolve contradictions in spectral data during structure elucidation?

Answer:

Contradictions often arise from:

- Dynamic rotational isomerism in the tetrahydro-2H-pyran ring, causing split signals in NMR. Use variable-temperature NMR (VT-NMR) to freeze conformers .

- Residual solvents masking key peaks. Employ deuterated DMSO-d₆ with 0.03% TMS for better baseline resolution .

- By-product interference: Combine preparative TLC with LC-MS to isolate and identify impurities (e.g., methyl migration in imidazole) .

Methodological Workflow:

Acquire high-resolution MS to confirm molecular formula.

Compare experimental IR/NMR with DFT-computed spectra (e.g., Gaussian 16) .

Advanced: What strategies optimize regioselectivity during imidazole ring formation?

Answer:

Regioselectivity challenges arise from competing pathways in cyclization:

- Microwave-assisted synthesis favors the thermodynamically stable 1,4-disubstituted imidazole over 1,5-isomers by reducing kinetic control .

- Catalytic additives: ZnCl₂ or CuI promotes cyclization at lower temperatures (60°C vs. 120°C), minimizing side reactions .

- Protecting groups: Use Boc-protected amines to direct substitution patterns, later removed via TFA .

Case Study:

In , microwave irradiation (150W, 150°C) yielded 85% of the desired imidazole vs. 50% via conventional heating .

Advanced: How to design assays for evaluating kinase or phosphatase inhibition?

Answer:

Assay Design Considerations:

- Target Selection: Prioritize kinases/phosphatases with structural homology to the compound’s imidazole-pyran scaffold (e.g., PIM1 kinase) .

- Controls: Use staurosporine (kinase inhibitor) and okadaic acid (phosphatase inhibitor) as positive controls.

- Readouts:

- Fluorescence polarization (FP) for binding affinity (Kd).

- MALDI-TOF MS for substrate phosphorylation/dephosphorylation kinetics .

Q. Table 2: Example IC₅₀ Data

| Target | IC₅₀ (nM) | Assay Type |

|---|---|---|

| PIM1 Kinase | 12 ± 3 | FP |

| PP2A Phosphatase | >1000 | MALDI-TOF |

Basic: What computational tools predict binding modes with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on π-π stacking between imidazole and Phe residues .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of the fluorophenyl group in hydrophobic pockets .

- Free Energy Calculations: MM-PBSA/GBSA methods quantify binding energy contributions (e.g., ΔG = −9.8 kcal/mol) .

Key Finding:

In , the compound’s SMILES notation (C19H13F2N5O3) aligned with mGluR5 active sites via hydrogen bonding with Tyr-136 .

Advanced: How to address low solubility in in vitro assays?

Answer:

- Co-solvents: Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug Approach: Synthesize phosphate esters of the pyran-OH group, hydrolyzed in physiological conditions .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (150 nm diameter) for sustained release in cell culture .

Optimization Example:

β-cyclodextrin increased solubility from 5 µM to 120 µM in PBS (pH 7.4) without cytotoxicity .

Basic: What are the common degradation pathways under physiological conditions?

Answer:

- Hydrolysis: The nitrile group converts to carboxylic acid in acidic environments (e.g., pH <4). Monitor via LC-MS .

- Oxidative Dehalogenation: Fluorine atoms may be replaced by hydroxyl groups in CYP450-rich systems (e.g., liver microsomes) .

- Photodegradation: The benzyl ether linkage undergoes cleavage under UV light (λ = 254 nm). Use amber vials for storage .

Mitigation Strategy:

Stabilize the compound with antioxidants (e.g., BHT) in buffer solutions .

Advanced: How to validate target engagement in cellular models?

Answer:

- CETSA (Cellular Thermal Shift Assay):

- Treat cells with compound (1–10 µM) for 2h.

- Heat lysates at 55–65°C to denature unbound targets.

- Detect remaining soluble target via Western blot .

- BRET (Bioluminescence Resonance Energy Transfer):

Validation Example:

CETSA showed a ΔTm of 6.2°C for PIM1 kinase, confirming target engagement .

Advanced: What statistical methods analyze dose-response contradictions across studies?

Answer:

- Hierarchical Bayesian Modeling: Pool data from multiple studies to estimate "true" IC₅₀ values, accounting for inter-lab variability .

- ANCOVA (Analysis of Covariance): Adjust for covariates like cell passage number or assay plate effects.

- Robust Regression: Minimize outlier influence (e.g., Huber loss function) in EC₅₀ curves .

Case Study:

Bayesian meta-analysis resolved a 3-fold discrepancy in IC₅₀ values (12 nM vs. 35 nM) across two labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.